4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid
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Overview
Description
4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H6F3NO5 It is a derivative of benzoic acid, characterized by the presence of methoxy, nitro, and trifluoromethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-methoxy-2-(trifluoromethyl)benzoic acid, followed by purification to obtain the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-carboxy-5-nitro-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-methoxy-5-amino-2-(trifluoromethyl)benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies involving aromatic substitution reactions and the effects of electron-withdrawing groups on reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid is primarily influenced by its functional groups:
Nitro Group: Acts as an electron-withdrawing group, affecting the electron density on the benzene ring and influencing reactivity.
Methoxy Group: Donates electron density through resonance, stabilizing certain intermediates during chemical reactions.
Trifluoromethyl Group: Strongly electron-withdrawing, further modulating the reactivity of the compound.
These functional groups interact with molecular targets and pathways in biological systems, potentially leading to various biological effects.
Comparison with Similar Compounds
4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
4-Methoxy-2-(trifluoromethyl)benzoic acid:
5-Nitro-2-(trifluoromethyl)benzoic acid: Lacks the methoxy group, affecting its electron-donating properties.
4-Methoxy-5-nitrobenzoic acid: Lacks the trifluoromethyl group, leading to different electron-withdrawing effects.
Properties
Molecular Formula |
C9H6F3NO5 |
---|---|
Molecular Weight |
265.14 g/mol |
IUPAC Name |
4-methoxy-5-nitro-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H6F3NO5/c1-18-7-3-5(9(10,11)12)4(8(14)15)2-6(7)13(16)17/h2-3H,1H3,(H,14,15) |
InChI Key |
PRRMNIKREMHGDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)(F)F)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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